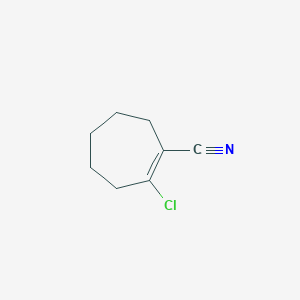
2-Chlorocyclohept-1-ene-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chlorocyclohept-1-ene-1-carbonitrile is an organic compound with the molecular formula C8H10ClN. It is a chlorinated derivative of cycloheptene with a nitrile functional group. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of cycloheptene with trichlorophosphate in N,N-dimethylformamide, followed by treatment with hydroxylamine hydrochloride . The reaction conditions usually require cooling with ice and maintaining a temperature range of 45-55°C.
Industrial Production Methods
Industrial production methods for 2-Chlorocyclohept-1-ene-1-carbonitrile are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction pathways with optimization for yield and purity, using bulk reagents and continuous flow processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chlorocyclohept-1-ene-1-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Addition Reactions: The double bond in the cycloheptene ring can participate in addition reactions.
Oxidation and Reduction: The nitrile group can be reduced to amines or oxidized to carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Addition: Hydrogenation using palladium on carbon (Pd/C) can add hydrogen across the double bond.
Oxidation/Reduction: Lithium aluminum hydride (LiAlH4) for reduction and potassium permanganate (KMnO4) for oxidation.
Major Products
Substitution: Products include azides or nitriles with different substituents.
Addition: Hydrogenated cycloheptane derivatives.
Oxidation/Reduction: Amines or carboxylic acids depending on the reaction conditions.
Applications De Recherche Scientifique
2-Chlorocyclohept-1-ene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions with nitrile-containing compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chlorocyclohept-1-ene-1-carbonitrile involves its interaction with various molecular targets. The nitrile group can act as a ligand for metal ions, influencing catalytic processes. The chlorine atom and the double bond in the cycloheptene ring can participate in electrophilic and nucleophilic reactions, respectively, affecting the compound’s reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chlorocyclohex-1-ene-1-carbonitrile
- 2-Chlorocyclopent-1-ene-1-carbonitrile
- 2-Chlorocyclooct-1-ene-1-carbonitrile
Uniqueness
2-Chlorocyclohept-1-ene-1-carbonitrile is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its six- or eight-membered ring analogs
Propriétés
Formule moléculaire |
C8H10ClN |
|---|---|
Poids moléculaire |
155.62 g/mol |
Nom IUPAC |
2-chlorocycloheptene-1-carbonitrile |
InChI |
InChI=1S/C8H10ClN/c9-8-5-3-1-2-4-7(8)6-10/h1-5H2 |
Clé InChI |
YBKMBXGFGWMBHN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=C(CC1)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


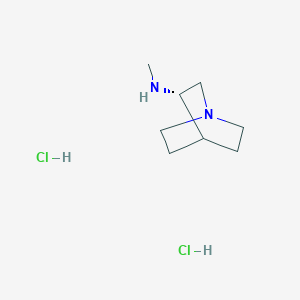

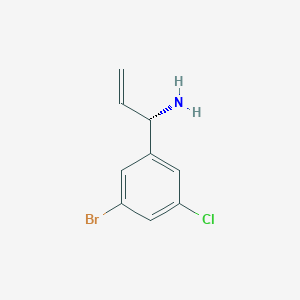
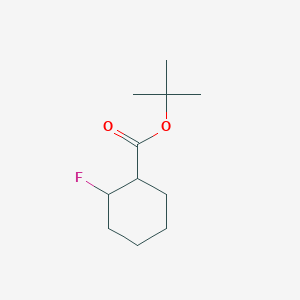
![(6S,9S)-8-(Benzo[b]thiophen-3-ylmethyl)-N-benzyl-6-(4-hydroxybenzyl)-2,9-dimethyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B13035864.png)
![1-Methyloctahydro-1H-cyclopenta[b]pyridin-6-amine](/img/structure/B13035873.png)

![methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B13035880.png)
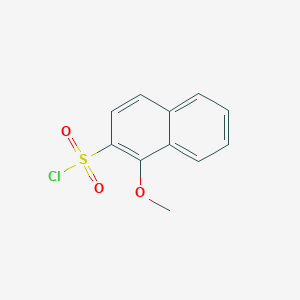


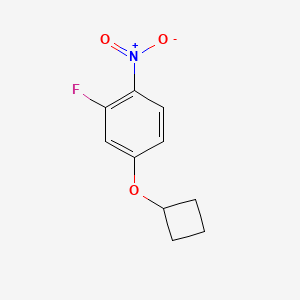
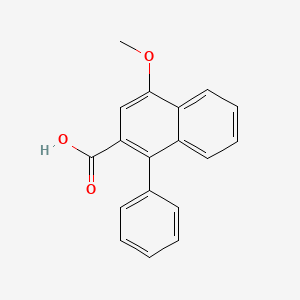
![1-Ethyl-6-methyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13035902.png)
